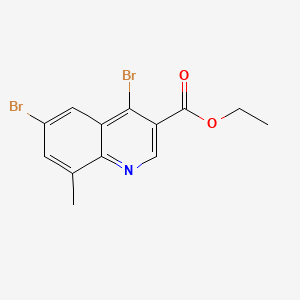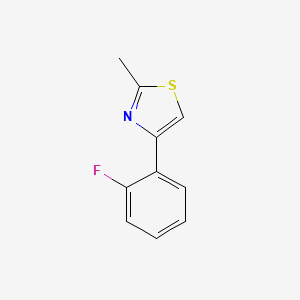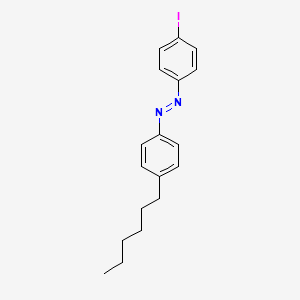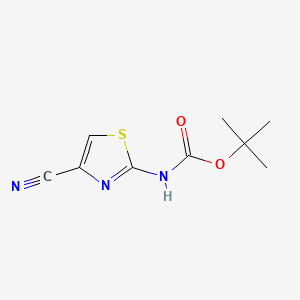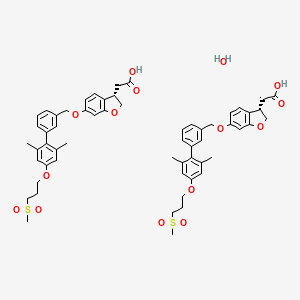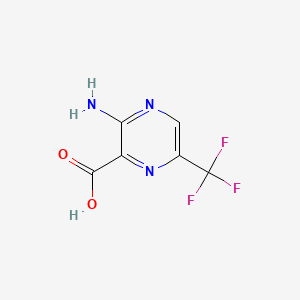
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a benzyloxy group, a bromine atom, and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the benzene ring. The trifluoromethyl group may introduce some electron-withdrawing character .Chemical Reactions Analysis
The presence of the bromine atom suggests that this compound could undergo nucleophilic substitution reactions. The benzyloxy group might also be susceptible to certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could affect the compound’s polarity .Scientific Research Applications
Chemical Structure and Properties
The compound “2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene” is a derivative of trifluoromethylbenzene . Trifluoromethylbenzene has the molecular formula C7H5F3 and a molecular weight of 146.1098 . It’s also known by other names such as Toluene, α,α,α-trifluoro-; α,α,α-Trifluorotoluene; (Trifluoromethyl)benzene; Benzenyl fluoride; Benzotrifluoride; Benzylidyne fluoride .
Use in Fluorescent Materials
One of the applications of trifluoromethylbenzene derivatives is in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . These compounds can be used in the development of new types of light-emitting diodes (LEDs) .
Use in Vulcanizing Agents
Trifluoromethylbenzene and its derivatives have been used as vulcanizing agents . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators .
Use in Dyestuff Production
These compounds have also found use as intermediates in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials .
Use in Pharmaceuticals
Trifluoromethylbenzene derivatives have been used in the pharmaceutical industry . They can serve as intermediates in the synthesis of various drugs .
Use in Antimicrobial Agents
These compounds have been used in the production of antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms .
Use in Herbicides
Trifluoromethylbenzene and its derivatives have been used in the production of herbicides . Herbicides are substances used to kill unwanted plants .
Use in Cleaning Applications
The approval of trifluoromethylbenzene for a variety of cleaning applications as alternatives to ozone-depleting substances under EPA’s Significant New Alternatives Policy (SNAP) Program accounts for much of its increased use .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to carbon-carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, a metal catalyst facilitates the transfer of an organic group from boron to palladium . This results in the formation of new carbon-carbon bonds.
Biochemical Pathways
The compound likely affects the biochemical pathway involved in carbon-carbon bond formation. Specifically, it may influence the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its lipophilicity, which may improve its absorption and distribution .
Result of Action
The primary result of the compound’s action is likely the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science.
Future Directions
properties
IUPAC Name |
4-bromo-2-phenylmethoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZBDQXKMPHRCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718412 |
Source


|
| Record name | 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |
CAS RN |
1314987-55-7 |
Source


|
| Record name | 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s](/img/no-structure.png)

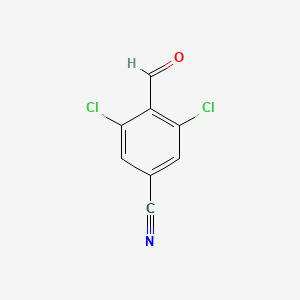

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)
